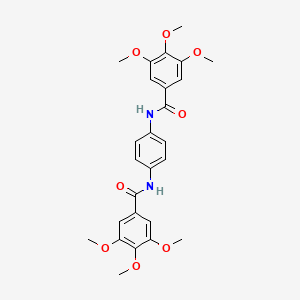
N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been investigated in detail. In
Mechanism of Action
The mechanism of action of N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) is not fully understood. However, studies have shown that this compound induces apoptosis (cell death) in cancer cells by activating caspase enzymes. Additionally, N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C, which are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) has been shown to have various biochemical and physiological effects. Studies have shown that this compound can modulate the expression of various genes involved in cancer cell growth and proliferation. Additionally, N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) has been shown to inhibit the migration and invasion of cancer cells, which are essential steps in cancer metastasis.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against various cancer cell lines, making it a valuable tool for cancer research. Additionally, N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide). One direction is to investigate the potential use of this compound as a therapeutic agent for other diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. Another direction is to investigate the mechanism of action of N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) in more detail, which may lead to the development of more potent and selective anti-cancer agents. Additionally, future research could focus on developing new methods for synthesizing and purifying N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) that are more efficient and cost-effective.
Synthesis Methods
N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) can be synthesized using various methods. One of the most commonly used methods involves the reaction of 1,4-phenylenediamine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography or recrystallization.
Scientific Research Applications
N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) has been used in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N,N'-1,4-phenylenebis(3,4,5-trimethoxybenzamide) has been investigated for its potential use as a therapeutic agent for other diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O8/c1-31-19-11-15(12-20(32-2)23(19)35-5)25(29)27-17-7-9-18(10-8-17)28-26(30)16-13-21(33-3)24(36-6)22(14-16)34-4/h7-14H,1-6H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEXWWQJJZDAEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-1-methyl-4-({[2-(3-methyl-1H-pyrazol-1-yl)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5117421.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5117425.png)
![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5117429.png)
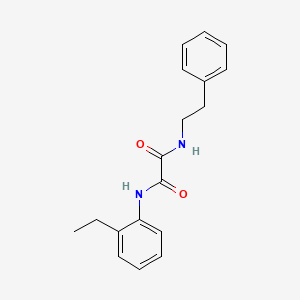

![4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5117458.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5117467.png)
![3-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5117480.png)
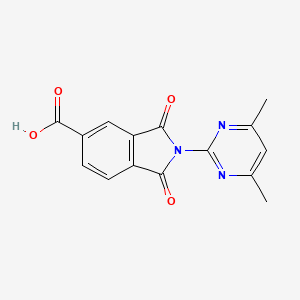
![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5117490.png)
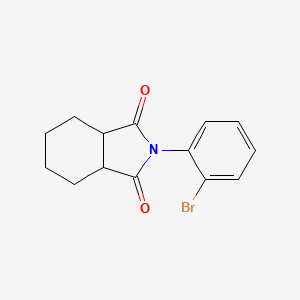
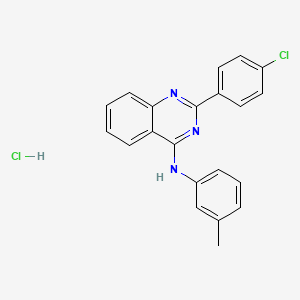

![5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide](/img/structure/B5117539.png)
